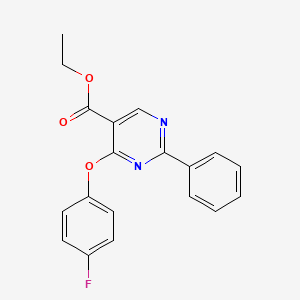
Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The presence of a fluorophenoxy group suggests that the compound may have interesting interactions with biological targets due to the electronegative fluorine atom, which can influence binding affinity and selectivity.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods, including the Biginelli reaction, which is a multicomponent reaction that allows for the construction of the pyrimidine ring system. This reaction is versatile and can be used to introduce different substituents into the pyrimidine scaffold, as seen in the synthesis of compounds like ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The Biginelli reaction typically involves the condensation of an aldehyde, a \u03b2-keto ester, and urea or thiourea.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed information about the crystal system, space group, and molecular conformation. For instance, the crystal structure analysis of a related compound, ethyl-4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, revealed an almost orthogonal dihedral angle between the aryl and dihydropyrimidine rings and a twist-boat conformation of the dihydropyrimidine ring .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which can be utilized to further modify the structure and introduce additional functional groups. The reactivity of the pyrimidine ring allows for substitutions at different positions, which can be exploited to enhance the compound's biological activity or to probe the structure-activity relationship (SAR). For example, SAR studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate analogues have been conducted to identify potent inhibitors of AP-1 and NF-kappaB mediated gene expression .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. The introduction of electron-withdrawing or electron-donating groups can affect these properties significantly. The presence of a fluorine atom, for instance, can increase the compound's lipophilicity, potentially improving its ability to cross cell membranes. The crystal structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its analogs showed that supramolecular aggregation through various intermolecular interactions can also influence the compound's physical state and stability .
Scientific Research Applications
Synthesis and Characterization
A study by Mohan et al. (2014) focused on synthesizing a novel pyrimidine derivative related to Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate. They employed a cyclocondensation reaction and characterized the compound using various analytical techniques. This compound was evaluated for in vitro antioxidant activity and in vivo radioprotection property using the Drosophila melanogaster model system (Mohan et al., 2014).
Coordination Chemistry
Barceló-Oliver et al. (2013) examined N(1)-Hexyl substituted pyrimidines, which are structurally similar to the subject compound. Their study highlighted these compounds' coordination capabilities with various metals, leading to the formation of a range of coordination complexes. These complexes were characterized using X-ray analysis, IR spectra, and elemental analyses, indicating interesting 3D architectures in the solid state (Barceló-Oliver et al., 2013).
Liquid Crystal Properties
Mikhaleva (2003) conducted a study on pyrimidinecarboxylates, closely related to the compound , focusing on their liquid crystal properties. The research revealed that compounds with certain substituents exhibited nematic or smectic liquid crystal properties, indicating potential applications in material science (Mikhaleva, 2003).
Antitumoral Evaluation
Krištafor et al. (2009) synthesized pyrimidine derivatives with fluorophenylalkyl and fluorophenylalkenyl side chains, similar to Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate. Their study included structural studies and antitumoral evaluations, indicating significant cytostatic activities against various tumor cell lines (Krištafor et al., 2009).
Antimicrobial Analysis
Tiwari et al. (2018) reported on the synthesis of chromone-pyrimidine coupled derivatives, including compounds structurally akin to Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate. These derivatives were evaluated for their antimicrobial activity, enzyme assays, and toxicity studies, showing significant antibacterial and antifungal properties (Tiwari et al., 2018).
properties
IUPAC Name |
ethyl 4-(4-fluorophenoxy)-2-phenylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-2-24-19(23)16-12-21-17(13-6-4-3-5-7-13)22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWSLCYZOFKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)
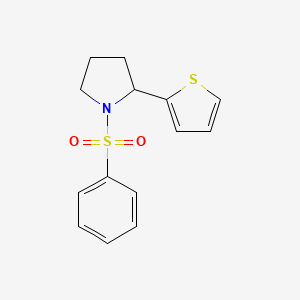
![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)
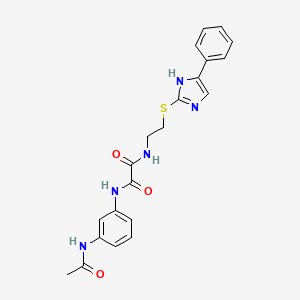
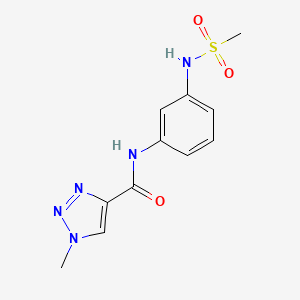
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)

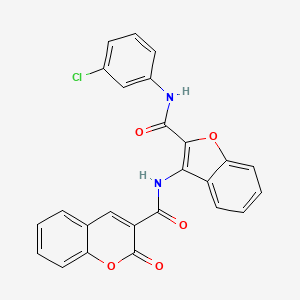

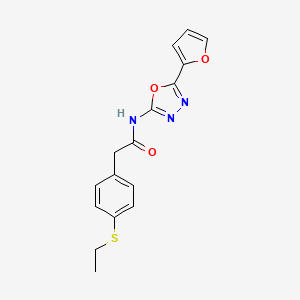
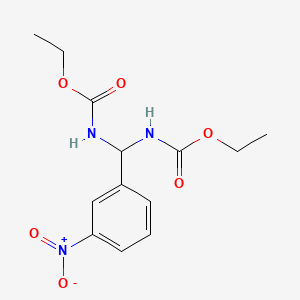

![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)